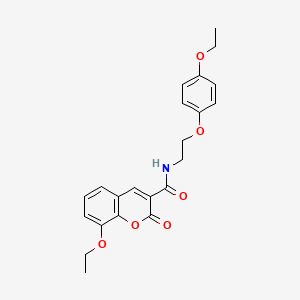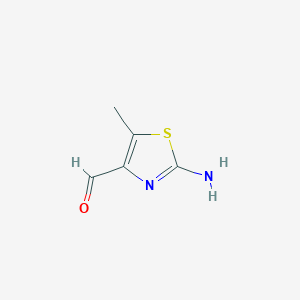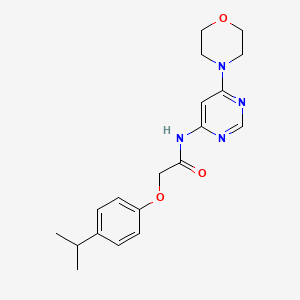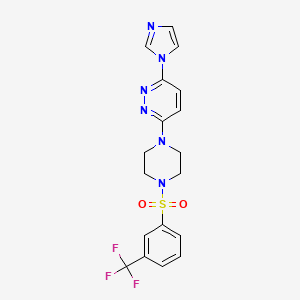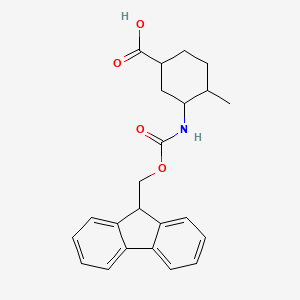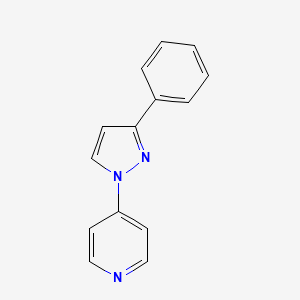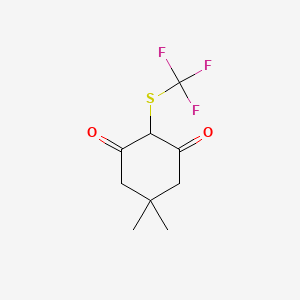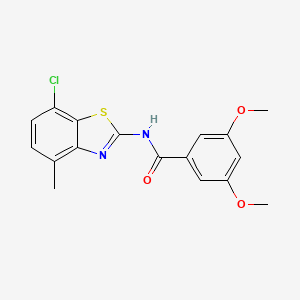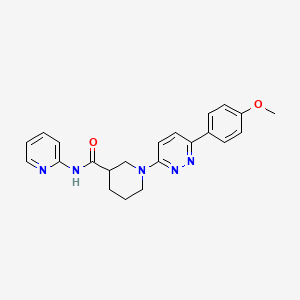
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex pyridine derivatives like 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide has been explored in various studies. For instance, Georges et al. (1989) examined the crystal structures of related anticonvulsant compounds, highlighting the significance of the phenyl ring's orientation and the piperidine nitrogen's delocalization in these molecules (Georges et al., 1989). Similarly, Dotsenko et al. (2012) described the aminomethylation of piperidinium derivatives, contributing to the understanding of complex pyridine-based structures (Dotsenko et al., 2012).
Pharmacological Properties
These compounds have been studied for various pharmacological properties. For instance, Amr et al. (2008, 2009) explored the analgesic and antiparkinsonian activities of thiopyrimidine and pyrazoline derivatives derived from related pyridine compounds (Amr et al., 2008), (Amr et al., 2009). Additionally, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives related to the chemical , showing analgesic and anti-inflammatory activities (Abu-Hashem et al., 2020).
Antimicrobial and Cytotoxicity Studies
Studies by Patel et al. (2011) and Hassan et al. (2014) on new pyridine derivatives have contributed to understanding their antimicrobial properties and cytotoxicity against specific cell lines (Patel et al., 2011), (Hassan et al., 2014).
Insecticidal and Agricultural Applications
Research by Bakhite et al. (2014) indicates the potential of similar pyridine derivatives in agricultural applications, particularly as insecticides (Bakhite et al., 2014).
Novel Therapeutic Applications
Möller et al. (2017) demonstrated the possibility of designing novel therapeutics, including G protein-biased partial agonists, from compounds with pyridine substructures, indicating a potential route for drug discovery (Möller et al., 2017).
Other Applications
Further applications have been explored in areas like alpha-adrenolytic properties for antiarrhythmic and antihypertensive effects, as investigated by Malawska et al. (2002), and in the selective killing of bacterial persisters, as demonstrated by Kim et al. (2011) (Malawska et al., 2002), (Kim et al., 2011).
Eigenschaften
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-18-9-7-16(8-10-18)19-11-12-21(26-25-19)27-14-4-5-17(15-27)22(28)24-20-6-2-3-13-23-20/h2-3,6-13,17H,4-5,14-15H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXWCDVTOZWLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
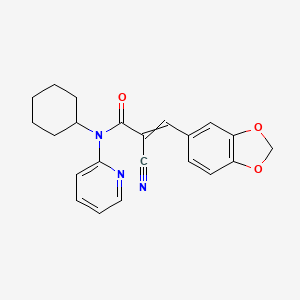
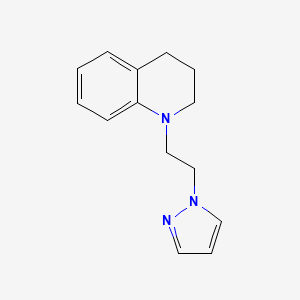
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2663622.png)
![N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663623.png)
